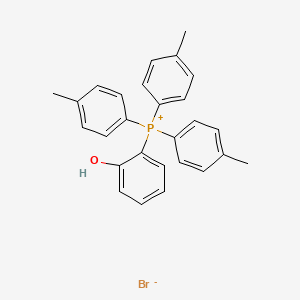![molecular formula C12H16O2 B14194699 1-[4-(2-Hydroxyethyl)phenyl]butan-1-one CAS No. 917567-41-0](/img/structure/B14194699.png)
1-[4-(2-Hydroxyethyl)phenyl]butan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(2-Hydroxyethyl)phenyl]butan-1-one is an organic compound with the molecular formula C12H16O2 It is characterized by a phenyl ring substituted with a hydroxyethyl group and a butanone chain
準備方法
The synthesis of 1-[4-(2-Hydroxyethyl)phenyl]butan-1-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 4-(2-hydroxyethyl)phenyl with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also a consideration in large-scale production to minimize environmental impact.
化学反応の分析
1-[4-(2-Hydroxyethyl)phenyl]butan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the butanone chain can be reduced to a secondary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-[4-(2-Hydroxyethyl)phenyl]butan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups make it a versatile building block for various chemical transformations.
Biology: The compound’s structural similarity to certain bioactive molecules makes it a candidate for studying biological pathways and interactions.
Medicine: Research into its potential pharmacological properties is ongoing, with studies exploring its effects on cellular processes and potential therapeutic applications.
Industry: It is used in the manufacture of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism by which 1-[4-(2-Hydroxyethyl)phenyl]butan-1-one exerts its effects depends on its interaction with molecular targets. For example, in biological systems, it may interact with enzymes or receptors, influencing cellular pathways. The hydroxyethyl group can participate in hydrogen bonding, while the carbonyl group can act as an electrophilic center in various reactions.
類似化合物との比較
1-[4-(2-Hydroxyethyl)phenyl]butan-1-one can be compared with similar compounds such as:
1-[4-(2-Hydroxyethyl)phenyl]ethanone: This compound has a shorter carbon chain, which may affect its reactivity and applications.
1-[4-(2-Hydroxyethyl)phenyl]propan-1-one: The presence of an additional carbon in the chain can influence its physical and chemical properties.
1-[4-(2-Hydroxyethyl)phenyl]butan-2-one:
The uniqueness of this compound lies in its specific combination of functional groups and molecular structure, which confer distinct properties and reactivity.
特性
CAS番号 |
917567-41-0 |
|---|---|
分子式 |
C12H16O2 |
分子量 |
192.25 g/mol |
IUPAC名 |
1-[4-(2-hydroxyethyl)phenyl]butan-1-one |
InChI |
InChI=1S/C12H16O2/c1-2-3-12(14)11-6-4-10(5-7-11)8-9-13/h4-7,13H,2-3,8-9H2,1H3 |
InChIキー |
KDPHYDYBEXWIBX-UHFFFAOYSA-N |
正規SMILES |
CCCC(=O)C1=CC=C(C=C1)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(1,3-Benzothiazol-2-yl)phenyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B14194623.png)
![2-Chloro-4-[2-([1,2]thiazolo[3,4-b]pyridin-3-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14194624.png)
![tert-Butyl [(9-octyl-9H-carbazol-2-yl)oxy]acetate](/img/structure/B14194628.png)
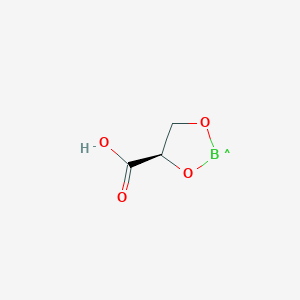
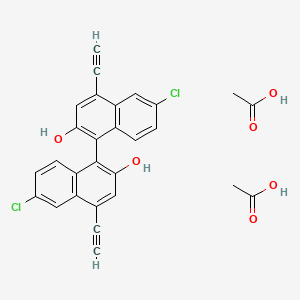
![1-Hydroxy-4,4-dimethyl-5-[(1H-pyrrol-2-yl)methyl]pyrrolidin-2-one](/img/structure/B14194648.png)
![5-[(Benzenesulfonyl)methyl]-6-methoxy-1,2,4-triazine](/img/structure/B14194653.png)
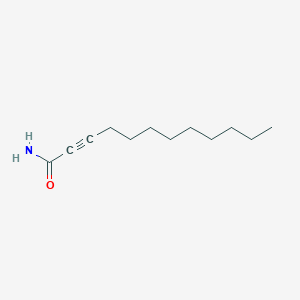
![Chloro(chloromethyl)(4-methylphenyl)[(propan-2-yl)oxy]silane](/img/structure/B14194670.png)
![2,2'-(1,4-Phenylene)bis[5-(2,3,4-trimethylphenyl)-1,3-oxazole]](/img/structure/B14194674.png)
![{2-[(But-3-en-1-yl)oxy]phenyl}(2-methoxyphenyl)methanone](/img/structure/B14194675.png)
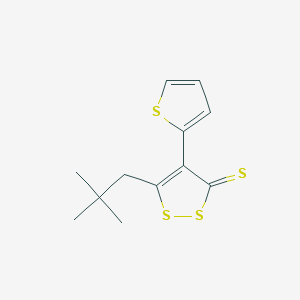
![4-[4-(4-Fluorophenyl)piperazin-1-yl]-N-(3,4,5-trichlorophenyl)butanamide](/img/structure/B14194689.png)
